Crystallization Enthalpy Differentials: PPS Exhibits Distinct Kinetic Phase Behavior Relative to Symmetric PSP Isomer
Under controlled cooling conditions, the asymmetric TAG 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) demonstrates quantifiably distinct crystallization enthalpy compared to its symmetric positional isomer 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP). Binary phase behavior studies reveal that PPS and PSP do not form ideal solid solutions but exhibit complex eutectic and peritectic phase behavior dependent on cooling rate [1]. Specifically, at a cooling rate of 3.0°C/min, the binary mixtures show pronounced differences in crystallization onset temperatures and enthalpy values that deviate significantly from linear additivity predictions [2].
| Evidence Dimension | Binary phase behavior and crystallization enthalpy |
|---|---|
| Target Compound Data | PPS (asymmetric: sn-1,2-dipalmitoyl-3-stearoyl) — non-ideal mixing behavior with PSP; distinct crystallization onset temperature shifts in binary mixtures |
| Comparator Or Baseline | PSP (symmetric: sn-1,3-dipalmitoyl-2-stearoyl) — forms eutectic mixtures with PPS at intermediate compositions |
| Quantified Difference | Binary mixtures exhibit crystallization enthalpy values that deviate by up to 20–30% from ideal solution predictions, with composition-dependent polymorphic selectivity |
| Conditions | Differential scanning calorimetry (DSC) at cooling rates of 0.1°C/min and 3.0°C/min; purified compounds (≥99% purity) |
Why This Matters
Procurement of defined PPS rather than mixed or undefined isomer preparations is essential for experiments requiring predictable crystallization kinetics and for formulation development where TAG positional isomerism governs solid fat content and melting profiles.
- [1] Boodhoo, M. V., Bouzidi, L., & Narine, S. S. (2009). The binary phase behavior of 1,3-dipalmitoyl-2-stearoyl-sn-glycerol and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol. Chemistry and Physics of Lipids, 157(1), 21-39. View Source
- [2] Bouzidi, L., Boodhoo, M. V., Humphrey, K. L., & Narine, S. S. (2011). Relationships between molecular structure and kinetic and thermodynamic controls in lipid systems. Part II: Phase behavior and transformation paths of SSS, PSS and PPS saturated triacylglycerols—Effect of chain length mismatch. Chemistry and Physics of Lipids, 164(1), 33-48. View Source
